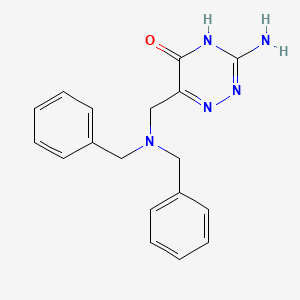![molecular formula C15H11N3O B1497239 10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B1497239.png)
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-a]carbazoles. These compounds are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves the condensation of 2-(dimethylaminomethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with guanidine and thiourea. This reaction yields 2-amino-8-methyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazole and 8-methyl-3,5,6,11-tetrahydro-2H-pyrimido[4,5-a]carbazole-2-thione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or silver oxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological activities. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: A tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with similar structural features.
Uniqueness
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is unique due to its specific substitution pattern and the presence of both pyrimido and carbazole moieties. This unique structure imparts distinct photophysical and electronic properties, making it valuable for specialized applications in optoelectronics and medicinal chemistry .
Propriétés
Formule moléculaire |
C15H11N3O |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
10-methyl-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C15H11N3O/c1-8-3-2-4-10-11-6-5-9-7-16-15(19)18-13(9)14(11)17-12(8)10/h2-7H,1H3,(H2,16,18,19) |
Clé InChI |
KNTLJZKTLJWQSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=C3C=CC4=CNC(=O)NC4=C3N=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1497157.png)








![7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one](/img/structure/B1497178.png)


![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-phenylpropanoic acid](/img/structure/B1497190.png)
![1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine](/img/structure/B1497191.png)
